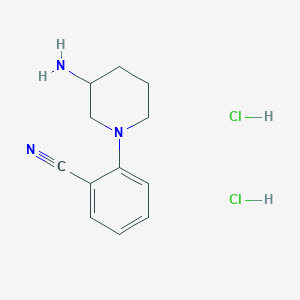

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. This compound is a potent and selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which is found in both the central and peripheral nervous systems.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate related to 2-(3-aminopiperidin-1-yl)benzonitrile;dihydrochloride, is significant in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis from 2-thiouracil involves methylation and subsequent reactions to yield the desired compound, confirming its importance in antiviral research (Ju Xiu-lia, 2015).

2. Anti-Inflammatory and Analgesic Properties

Some dihydrochlorides, including compounds structurally related to this compound, have shown promising anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This highlights their potential therapeutic applications in inflammation and pain management (Геворгян et al., 2017).

3. Importance in Natural Products and Pharmaceuticals

3-Aminopiperidine derivatives, including those related to this compound, are important structural units in many natural products and pharmaceutical drugs. Their synthesis via rhodium-catalyzed asymmetric hydrogenation showcases their broad range of biological activities and their significance in pharmaceutical research (Royal et al., 2016).

4. Synthesis Methodologies

Research on the synthesis methodologies for compounds like (R)-3-aminopiperidine dihydrochloride, which is structurally similar to this compound, demonstrates the complex processes involved in creating these compounds. This includes chiral separation and Boc protection, highlighting the intricate methods required in chemical synthesis (Jiang Jie-yin, 2015).

5. Role in DPP-4 Inhibition for Diabetes Management

The compound is structurally similar to FDA-approved diabetes drugs like alogliptin, which is used as a query to screen for potential dipeptidyl peptidase-4 (DPP-4) inhibitors. This indicates its potential application in managing type 2 diabetes mellitus (Istrate & Crisan, 2022).

Eigenschaften

IUPAC Name |

2-(3-aminopiperidin-1-yl)benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7,9,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKFSYVJGKFYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C#N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2478466.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)